CD73-IN-1 is classified as an ecto-5′-nucleotidase inhibitor. It is derived from various chemical scaffolds that have demonstrated potency against CD73. Research into CD73 inhibitors has gained momentum due to the increasing recognition of the enzyme's role in cancer biology and immunology, particularly in solid tumors where hypoxic conditions elevate extracellular ATP levels, subsequently converted to adenosine by CD39 and CD73 .
The synthesis of CD73-IN-1 involves several chemical reactions that typically include:
For example, one reported method involves the use of α,β-methylene adenosine diphosphate derivatives as starting materials, which undergo specific modifications to yield potent inhibitors with favorable pharmacokinetic properties .
The molecular structure of CD73-IN-1 typically features a purine or pyrimidine core with various substituents that enhance its interaction with the active site of CD73. Key structural components include:
Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, allowing researchers to visualize how these inhibitors interact with CD73 at the molecular level .
The primary reaction involving CD73-IN-1 is its competitive inhibition of the enzymatic activity of CD73. This process can be summarized as follows:
The mechanism of action for CD73-IN-1 involves several key steps:
Data from preclinical studies indicate that targeting CD73 can significantly improve outcomes in models of various cancers, including gastrointestinal cancers and melanoma.
CD73-IN-1 exhibits several important physical and chemical properties:
Characterization techniques such as mass spectrometry and HPLC are employed to ensure proper identification and quantification of these properties during development .
CD73-IN-1 has significant applications in cancer research and therapy:
The adenosinergic pathway represents a master regulatory mechanism of tumor immune evasion with CD73 at its core. This pathway operates through two interconnected biochemical routes:
Table 1: Adenosinergic Pathways Generating Immunosuppressive Adenosine in Tumors
Pathway | Key Enzymes | Substrate | Product | Significance in TME |
---|---|---|---|---|
Canonical | CD39 → CD73 | ATP | Adenosine | Primary pathway in hypoxic conditions |
Non-canonical | CD38 → CD203a → CD73 | NAD+ | Adenosine | Complements canonical pathway; independent of CD39 |
The generated adenosine exerts profound immunosuppression through four G-protein-coupled receptors (A1R, A2AR, A2BR, A3R), with A2AR and A2BR being the primary mediators in the TME [4] [5]. A2AR activation on effector T cells and natural killer (NK) cells increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, inhibiting T-cell receptor signaling and cytotoxic function [3] [5]. In CD8+ T cells, adenosine signaling promotes the development of an exhausted phenotype characterized by increased expression of multiple immune checkpoints [3] [10]. Concurrently, adenosine enhances immunosuppressive cell populations:
Beyond immune modulation, CD73-derived adenosine directly promotes tumor proliferation by activating pro-survival pathways (PI3K/AKT, ERK), stimulates angiogenesis through vascular endothelial growth factor (VEGF) production, and facilitates metastasis by inducing epithelial-mesenchymal transition (EMT) and cancer stem cell phenotypes [4] [8]. These multifaceted roles establish CD73 as a central orchestrator of the immunosuppressive TME.
The compelling rationale for targeting CD73 stems from both its prognostic significance and functional involvement across diverse cancer types. CD73 overexpression correlates with poor clinical outcomes in numerous solid tumors, including triple-negative breast cancer, melanoma, non-small cell lung cancer, ovarian cancer, and colorectal cancer [6] [8]. Notably, CD73 expression serves as both a predictive biomarker and a resistance mechanism:
Table 2: CD73 Expression and Clinical Correlations Across Cancer Types
Cancer Type | Expression Pattern | Clinical Correlation |
---|---|---|
Triple-negative breast | Upregulated in tumor cells | Shorter overall survival; anthracycline resistance |
Melanoma | Hypomethylation leading to overexpression | Poor prognosis; resistance to anti-PD-1 therapy |
Colorectal | High in cancer-associated fibroblasts | Correlates with advanced stage and metastasis |
Endometrial | Downregulated in advanced stages | Loss correlates with poor differentiation and progression |
Glioblastoma | Expressed on immunosuppressive myeloid cells | Reduced T-cell infiltration; immunotherapy resistance |
Mechanistically, CD73 inhibition offers distinct advantages over adenosine receptor blockade. By targeting the enzyme upstream of adenosine production, CD73 inhibitors reduce overall adenosine levels in the TME, simultaneously preventing signaling through all four adenosine receptors [7] [8]. This approach avoids potential compensatory mechanisms that may limit the efficacy of receptor-specific antagonists. Preclinical evidence demonstrates that CD73-deficient mice exhibit significantly reduced tumor growth and metastasis across multiple cancer models, accompanied by enhanced T and NK cell infiltration and function [4] [8].
Furthermore, CD73 expression is dynamically upregulated as a resistance mechanism to various cancer therapies. Radiation and chemotherapy increase extracellular ATP release, fueling the CD73-dependent adenosine production that blunts therapy-induced immune responses [6] [8]. Similarly, CD73 upregulation has been observed in melanoma patients progressing on anti-PD-1 therapy, suggesting its role in resistance to immune checkpoint blockade [6]. These findings provide a strong rationale for combining CD73 inhibitors with conventional therapies and other immunotherapies to overcome resistance.
The development of CD73-targeted agents has accelerated significantly, with two primary inhibitor classes emerging: monoclonal antibodies and small molecule inhibitors. CD73-IN-1 represents an early but pivotal small molecule inhibitor that has facilitated mechanistic studies and therapeutic exploration.
Monoclonal Antibodies: Multiple anti-CD73 antibodies have entered clinical development, employing diverse mechanisms of action. MEDI9447 (oleclumab) promotes CD73 internalization and demonstrates moderate enzymatic inhibition [9]. More recently, engineered biparatopic antibodies have demonstrated superior potency. By simultaneously targeting two non-overlapping epitopes (e.g., TB19 and TB38), these antibodies achieve >90% enzyme inhibition at subnanomolar concentrations through dual mechanisms: locking CD73 in an inactive conformation and crosslinking separate CD73 dimers [9]. The structural basis for this potency was revealed through crystallography showing that the TB19 Fab prevents the N- and C-terminal domain alignment necessary for catalysis [9].
Small Molecule Inhibitors: Small molecules offer distinct advantages, including potentially broader tissue distribution and oral bioavailability. CD73-IN-1 (CAS: 2132396-40-6), a representative early-generation inhibitor, emerged from patent WO 2017153952 A1 (example 80) [1]. Its chemical structure (C18H17N3O4S; MW: 371.41 g/mol) features key pharmacophores for targeting the enzyme's active site [1] [7]. As an AMP mimetic, CD73-IN-1 competitively binds the AMP-binding pocket in the C-terminal domain of CD73, blocking substrate access [1] [7].
Table 3: Comparative Analysis of CD73 Inhibitor Modalities
Property | Small Molecules (e.g., CD73-IN-1) | Monoclonal Antibodies | Biparatopic Antibodies |
---|---|---|---|
Molecular Weight | Low (e.g., 371.41 g/mol) | High (~150 kDa) | High (~150 kDa) |
Administration | Potential for oral delivery | Intravenous | Intravenous |
Mechanism | Competitive active-site inhibition | Internalization, moderate inhibition | Conformational blockade & crosslinking |
Potency (EC50) | Variable (µM range for early compounds) | Moderate | High (sub-nM) |
Tumor Penetration | Potentially superior | Limited by size | Limited by size |
CD73-IN-1 has been instrumental in preclinical studies validating CD73 as a target. It effectively reverses adenosine-mediated suppression of T cell proliferation and NK cell cytotoxicity in vitro [1] [7]. In syngeneic mouse models, CD73-IN-1 monotherapy demonstrates moderate antitumor activity, but its true potential is unlocked in combination regimens. Combining CD73-IN-1 with anti-PD-1 or anti-CTLA-4 antibodies results in synergistic tumor regression, characterized by increased tumor-infiltrating CD8+ T cells and reduced Treg frequency [1] [3] [4]. These findings align with studies using CD73 knockout mice and confirm that enzymatic inhibition, rather than merely protein binding, is crucial for optimal immune activation [9].
The structural insights gained from CD73-inhibitor complexes are driving rational drug design. Second-generation small molecules are addressing limitations of early compounds like CD73-IN-1, incorporating features such as metal-chelating groups to interact with the catalytic zinc ions, and optimizing pharmacokinetic properties [7]. AB680 represents a notable advance, exhibiting picomolar potency and favorable oral bioavailability currently under clinical evaluation [7].
The emergence of CD73-IN-1 and related compounds underscores CD73 as a tractable target and provides valuable chemical tools for dissecting the adenosinergic pathway's complexity in cancer. Ongoing research focuses on identifying predictive biomarkers (e.g., tumor CD73 expression, adenosine levels, hypoxia signatures) to guide patient selection and on optimizing combination strategies with chemotherapy, radiation, targeted therapies, and other immunotherapies to maximize clinical benefit.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7